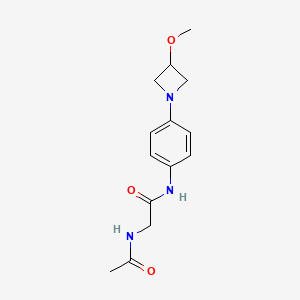
2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamides are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They are derived from acetic acid and have the general formula CH3CONR2, where R can be a variety of groups .
Molecular Structure Analysis
The molecular structure of a compound like “2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide” would likely involve a complex arrangement of atoms and bonds. The acetamido group (CH3CONH2) would be linked to a phenyl group (a ring of six carbon atoms) via a nitrogen atom .Chemical Reactions Analysis
Acetamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The specific reactions that “this compound” would undergo would depend on its exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Anticonvulsant Activities
Research has shown that derivatives of 2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide, specifically designed as functionalized amino acid anticonvulsants, exhibit significant anticonvulsant activities. These compounds, including N-benzyl 2-acetamidoacetamides, have been evaluated for their efficacy in protecting against maximal electroshock (MES)-induced seizures in animal models. The presence of the 2-acetamido substituent has been identified as a crucial element for the anticonvulsant activity, although modifications such as hydroxy and methoxy substitutions also demonstrate significant protective effects against seizures (Kohn et al., 1991; Choi, Stables, & Kohn, 1996).
Synthesis and Pharmacological Evaluation
Derivatives of this compound have been synthesized and evaluated for their potential pharmacological applications. For instance, the synthesis of optically pure, highly functionalized gamma-lactams starting from 2-azetidinone-tethered iminophosphoranes has been developed, leveraging the chirality of enantiomerically pure 2-azetidinones. This approach highlights the versatility of this compound derivatives in the synthesis of complex lactam-based structures with potential pharmacological applications (Alcaide, Almendros, & Alonso, 2004).
Antibacterial and Antioxidant Activities
Compounds related to this compound have been investigated for their antibacterial and antioxidant activities. New derivatives containing coumarin moieties have been synthesized and evaluated, showing promising activity against various bacterial strains and potential antioxidant properties. This research underscores the potential of these compounds in the development of new antibacterial and antioxidant agents (Hamdi et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have significant effects on cellular processes .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
This compound, along with others in its class, represents an exciting area of study in medicinal chemistry and drug discovery research .
Safety and Hazards
Orientations Futures
The future directions for research on a compound like “2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide” could include further studies on its synthesis, properties, and potential applications. This could involve laboratory experiments, computational modeling, and possibly clinical trials if the compound is a drug candidate .
Propriétés
IUPAC Name |
2-acetamido-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(18)15-7-14(19)16-11-3-5-12(6-4-11)17-8-13(9-17)20-2/h3-6,13H,7-9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHXWUVYEKQHGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CC=C(C=C1)N2CC(C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2382323.png)
![2-[(3-Bromophenyl)sulfonylamino]butanoic acid](/img/structure/B2382324.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B2382326.png)
![(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2382327.png)
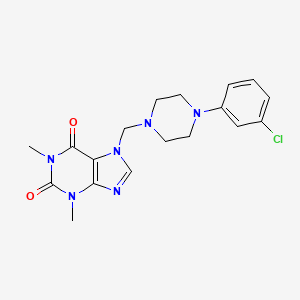
![2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2382332.png)

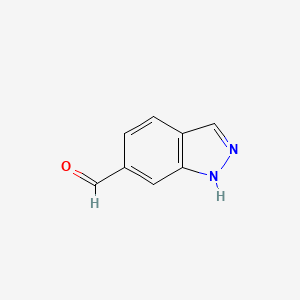
![4-methoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382336.png)
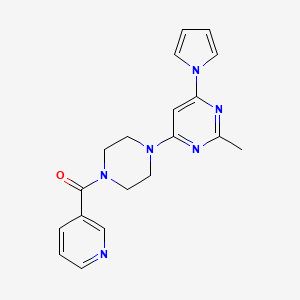

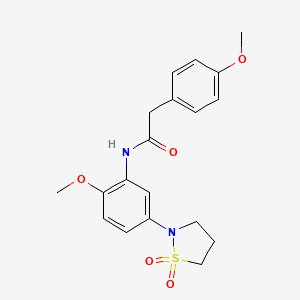
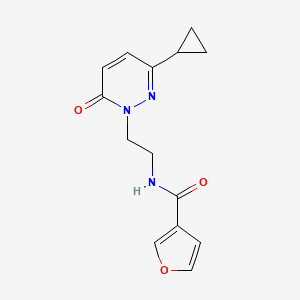
![2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2382345.png)